molecular formula C16H15BrN2O3 B11191728 4-bromo-N'-[(E)-(2,5-dimethoxyphenyl)methylidene]benzohydrazide

4-bromo-N'-[(E)-(2,5-dimethoxyphenyl)methylidene]benzohydrazide

Cat. No.: B11191728
M. Wt: 363.21 g/mol
InChI Key: GRNOBZRQGBJXTG-VCHYOVAHSA-N
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Description

4-bromo-N’-[(E)-(2,5-dimethoxyphenyl)methylidene]benzohydrazide is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group -NHN=CH-

Preparation Methods

The synthesis of 4-bromo-N’-[(E)-(2,5-dimethoxyphenyl)methylidene]benzohydrazide typically involves the condensation reaction between 4-bromobenzohydrazide and 2,5-dimethoxybenzaldehyde. The reaction is usually carried out in a solvent such as methanol or ethanol, under reflux conditions for several hours. The product is then purified by recrystallization from an appropriate solvent .

Chemical Reactions Analysis

4-bromo-N’-[(E)-(2,5-dimethoxyphenyl)methylidene]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form hydrazines.

    Substitution: The bromine atom in the benzene ring can be substituted with other functional groups using appropriate reagents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-bromo-N’-[(E)-(2,5-dimethoxyphenyl)methylidene]benzohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-bromo-N’-[(E)-(2,5-dimethoxyphenyl)methylidene]benzohydrazide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and π-π interactions with biological molecules, affecting their function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

4-bromo-N’-[(E)-(2,5-dimethoxyphenyl)methylidene]benzohydrazide can be compared with other hydrazones, such as:

  • 4-bromo-N’-[(1E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]benzohydrazide
  • 4-bromo-N’-[(E)-(5-bromo-2,4-dimethoxyphenyl)methylidene]benzohydrazide

These compounds share similar structural features but differ in their substituents, which can affect their chemical reactivity and applications.

Properties

Molecular Formula

C16H15BrN2O3

Molecular Weight

363.21 g/mol

IUPAC Name

4-bromo-N-[(E)-(2,5-dimethoxyphenyl)methylideneamino]benzamide

InChI

InChI=1S/C16H15BrN2O3/c1-21-14-7-8-15(22-2)12(9-14)10-18-19-16(20)11-3-5-13(17)6-4-11/h3-10H,1-2H3,(H,19,20)/b18-10+

InChI Key

GRNOBZRQGBJXTG-VCHYOVAHSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)OC)/C=N/NC(=O)C2=CC=C(C=C2)Br

Canonical SMILES

COC1=CC(=C(C=C1)OC)C=NNC(=O)C2=CC=C(C=C2)Br

Origin of Product

United States

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